4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline
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Overview
Description
4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. This compound, in particular, features a benzimidazole core substituted with chlorine and methyl groups, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the cyclization of appropriate aniline derivatives with formamide or orthoesters under acidic conditions to form the benzimidazole core. The chlorination and methylation steps are then carried out using reagents such as thionyl chloride and methyl iodide, respectively .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of the reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-benzo[d]imidazole
- 5-Chloro-1-methyl-1H-benzo[d]imidazole
- 3-Chloro-4-(1H-benzo[d]imidazol-2-yl)aniline
Uniqueness
4-Chloro-3-(5-chloro-1-methyl-1H-benzo[d]imidazol-2-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methyl groups on the benzimidazole core can enhance its stability and modify its interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H11Cl2N3 |
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Molecular Weight |
292.2 g/mol |
IUPAC Name |
4-chloro-3-(5-chloro-1-methylbenzimidazol-2-yl)aniline |
InChI |
InChI=1S/C14H11Cl2N3/c1-19-13-5-2-8(15)6-12(13)18-14(19)10-7-9(17)3-4-11(10)16/h2-7H,17H2,1H3 |
InChI Key |
SABJOKRPPLNXIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N=C1C3=C(C=CC(=C3)N)Cl |
Origin of Product |
United States |
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